molecular formula C13H16OS B14447955 4-Methylidene-6-phenylsulfanylhexanal CAS No. 78791-56-7

4-Methylidene-6-phenylsulfanylhexanal

Cat. No.: B14447955
CAS No.: 78791-56-7
M. Wt: 220.33 g/mol
InChI Key: PCCCMWBZOXRVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylidene-6-phenylsulfanylhexanal is an aldehyde derivative featuring a hexanal backbone substituted with a methylidene group (CH₂=) at position 4 and a phenylsulfanyl (S-C₆H₅) moiety at position 4. Its molecular formula is C₁₃H₁₆OS, with a molecular weight of 220.33 g/mol.

Properties

CAS No.

78791-56-7

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

4-methylidene-6-phenylsulfanylhexanal

InChI

InChI=1S/C13H16OS/c1-12(6-5-10-14)9-11-15-13-7-3-2-4-8-13/h2-4,7-8,10H,1,5-6,9,11H2

InChI Key

PCCCMWBZOXRVBW-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC=O)CCSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-6-phenylsulfanylhexanal typically involves the reaction of appropriate aldehydes with sulfur-containing reagents under controlled conditions. One common method involves the use of phenylthiol and an aldehyde precursor in the presence of a base to facilitate the formation of the phenylsulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-6-phenylsulfanylhexanal can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylidene-6-phenylsulfanylhexanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylidene-6-phenylsulfanylhexanal involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property 4-Methylidene-6-phenylsulfanylhexanal 6-Methylsulfinylhexyl isothiocyanate 6-acetoxy-6-phenylhexanal
Molecular Formula C₁₃H₁₆OS Not explicitly provided (likely C₈H₁₃NOS₂) C₁₄H₁₈O₃
Molecular Weight (g/mol) 220.33 Not provided 234.30
Key Functional Groups Aldehyde, methylidene, phenylsulfanyl Isothiocyanate, methylsulfinyl Aldehyde, acetoxy, phenyl
Substituent Positions C4 (methylidene), C6 (phenylsulfanyl) C6 (methylsulfinyl), terminal isothiocyanate C6 (acetoxy and phenyl)

Key Observations :

  • Functional Groups : The aldehyde group in 4-Methylidene-6-phenylsulfanylhexanal and 6-acetoxy-6-phenylhexanal enables nucleophilic addition reactions, while the isothiocyanate in 6-Methylsulfinylhexyl isothiocyanate is highly reactive toward amines and thiols.
  • Sulfur Chemistry : The phenylsulfanyl group (thioether) in the target compound is less oxidized than the methylsulfinyl group (sulfoxide) in ’s compound, affecting redox stability and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.